Ethyl (ethylamino)acetylcarbamate hydrochloride
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Overview
Description
Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride is a chemical compound with the molecular formula C₇H₁₅ClN₂O₃ It is commonly used in research and industrial applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride typically involves the reaction of ethyl chloroformate with N-ethylglycine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride can be compared with other similar compounds such as:
N-(2-hydroxyethyl)aziridine: Used in polymerization reactions and as a building block for polyamines.
N-cyanoacetamides: Utilized in the synthesis of biologically active heterocyclic compounds.
The uniqueness of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different scientific fields.
Properties
Molecular Formula |
C7H15ClN2O3 |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
ethyl N-[2-(ethylamino)acetyl]carbamate;hydrochloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-3-8-5-6(10)9-7(11)12-4-2;/h8H,3-5H2,1-2H3,(H,9,10,11);1H |
InChI Key |
ASWWPJVQBMZVCE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NC(=O)OCC.Cl |
Origin of Product |
United States |
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